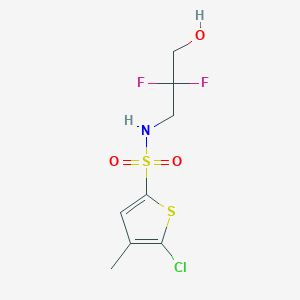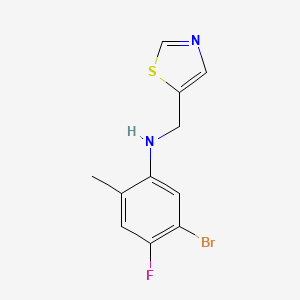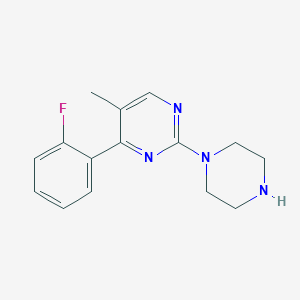![molecular formula C12H14BrN3 B6628488 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and proliferation.
Mécanisme D'action
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile specifically targets the PKC theta isoform, which is expressed in T-cells and plays a crucial role in their activation and proliferation. The inhibition of PKC theta by 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile leads to the suppression of T-cell activation and the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This results in the prevention of T-cell-mediated tissue damage and the amelioration of autoimmune diseases.
Biochemical and Physiological Effects:
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile has been shown to have potent and selective inhibitory activity against PKC theta, with an IC50 value of 10 nM. It has no significant inhibitory activity against other PKC isoforms or other kinases. In animal models of autoimmune diseases, 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile has been shown to reduce the production of pro-inflammatory cytokines and prevent tissue damage. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile is its potent and selective inhibitory activity against PKC theta, which makes it an attractive tool for studying the role of this isoform in T-cell activation and autoimmune diseases. However, one of the limitations of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile is its relatively low solubility, which can make it challenging to use in certain experimental settings. Additionally, the high potency of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile may require the use of relatively high concentrations, which can lead to off-target effects and non-specific inhibition.
Orientations Futures
There are several potential future directions for the development and application of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and half-life, to improve its efficacy and reduce the risk of off-target effects. Another area of interest is the evaluation of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile in combination with other therapies, such as biologics or small molecule inhibitors, to enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile and its potential applications in other disease areas.
Méthodes De Synthèse
The synthesis of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile involves a multi-step process that includes the preparation of the cyclobutylmethylamine intermediate, followed by coupling with the bromobenzonitrile. The final product is obtained through purification and isolation steps. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, LC-MS, and HPLC.
Applications De Recherche Scientifique
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. PKC theta is a key regulator of T-cell activation, and its inhibition has been shown to reduce the production of pro-inflammatory cytokines and prevent T-cell-mediated tissue damage. Preclinical studies have demonstrated the efficacy of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile in animal models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
2-[(1-aminocyclobutyl)methylamino]-5-bromobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-10-2-3-11(9(6-10)7-14)16-8-12(15)4-1-5-12/h2-3,6,16H,1,4-5,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYGLUUBLOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=C2)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)


![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628469.png)
![6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)